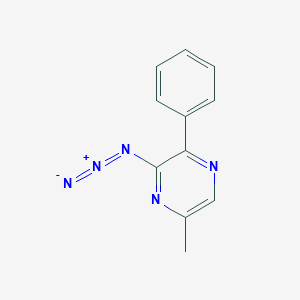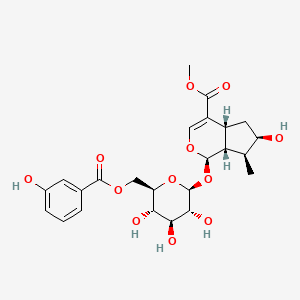![molecular formula C16H25N3 B14406576 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine CAS No. 88327-83-7](/img/structure/B14406576.png)
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a decahydropyrazinoazepine framework, making it an interesting subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine typically involves the reaction of pyridine derivatives with decahydropyrazinoazepine precursors. One common method includes the use of Grignard reagents to introduce the pyridine moiety into the decahydropyrazinoazepine structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products suitable for further applications.
化学反応の分析
Types of Reactions
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility for further applications .
科学的研究の応用
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties could be due to its ability to scavenge free radicals and protect cells from oxidative damage .
類似化合物との比較
Similar Compounds
1-[2-(Pyridin-4-yl)ethyl]piperazine: Another pyridine derivative with similar structural features but different biological activities.
2-(Pyridin-3-yl)-1H-benzimidazole: Known for its antimicrobial and antioxidant properties.
Uniqueness
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine stands out due to its unique decahydropyrazinoazepine framework, which imparts distinct chemical and biological properties
特性
CAS番号 |
88327-83-7 |
|---|---|
分子式 |
C16H25N3 |
分子量 |
259.39 g/mol |
IUPAC名 |
2-(2-pyridin-4-ylethyl)-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine |
InChI |
InChI=1S/C16H25N3/c1-2-4-16-14-18(12-13-19(16)10-3-1)11-7-15-5-8-17-9-6-15/h5-6,8-9,16H,1-4,7,10-14H2 |
InChIキー |
ULHWXQDVXNWNER-UHFFFAOYSA-N |
正規SMILES |
C1CCC2CN(CCN2CC1)CCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
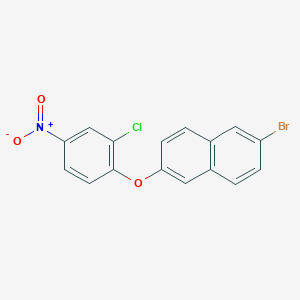
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)

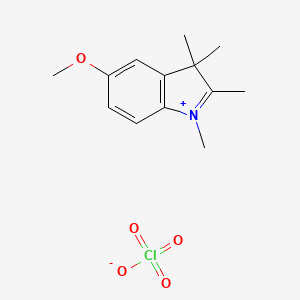
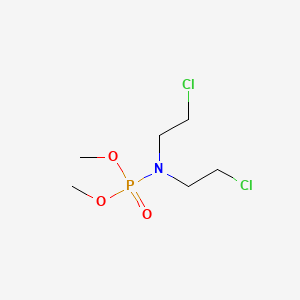

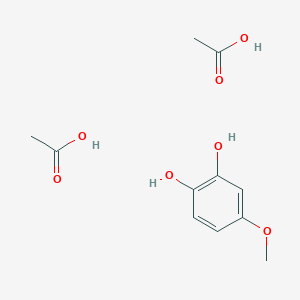
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
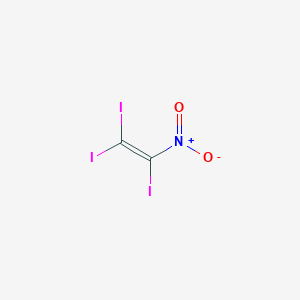
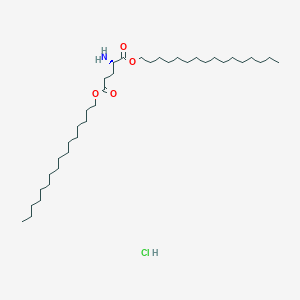
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
